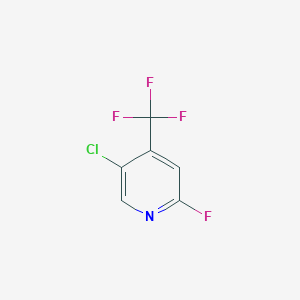

5-Chlor-2-Fluor-4-(Trifluormethyl)pyridin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is an organofluorine compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various industrial and scientific applications, particularly in the fields of agrochemicals and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is extensively used in scientific research due to its versatile chemical properties:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the development of bioactive compounds and enzyme inhibitors.

Medicine: As an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.

Wirkmechanismus

Target of Action

It’s known that trifluoromethyl group-containing compounds have numerous pharmacological activities .

Mode of Action

It’s known that trifluoromethyl group-containing compounds interact with their targets in a variety of ways, leading to different changes .

Biochemical Pathways

It’s known that trifluoromethyl group-containing compounds can affect various biochemical pathways .

Result of Action

It’s known that trifluoromethyl group-containing compounds can have various effects at the molecular and cellular level .

Biochemische Analyse

Biochemical Properties

5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is known to interact with various enzymes, proteins, and other biomolecules. It acts as a reactant in the preparation of aminopyridines through amination reactions . The nature of these interactions is largely due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .

Cellular Effects

It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation

Molecular Mechanism

The molecular mechanism of action of 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is complex and involves several binding interactions with biomolecules. It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium

Temporal Effects in Laboratory Settings

It is known that symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Metabolic Pathways

It is known that the compound can participate in amination reactions , but further information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels, is not currently available.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-chloro-5-fluoropyridine with trifluoromethylating agents such as trifluoromethyl zinc chloride under controlled conditions . Another approach involves the simultaneous vapor-phase chlorination and fluorination of pyridine at high temperatures (>300°C) using transition metal-based catalysts like iron fluoride .

Industrial Production Methods: Industrial production of this compound often employs large-scale continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for efficient production while minimizing by-products and waste .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: These reactions are less common but can be used to modify the functional groups attached to the pyridine ring.

Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound acts as a halogenated pyridine derivative in the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.

Major Products Formed:

Aminopyridines: Through amination reactions.

Tetramethylbiphenyls: Via regioselective preparation through aerobic oxidative coupling.

Vergleich Mit ähnlichen Verbindungen

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative used in similar applications.

2-Fluoro-4-(trifluoromethyl)pyridine: Used as a reactant in the preparation of aminopyridines and as a catalytic ligand.

Uniqueness: 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of chlorine, fluorine, and trifluoromethyl groups enhances its stability and effectiveness in various applications compared to other similar compounds .

Biologische Aktivität

5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is a member of the pyridine family, characterized by its unique trifluoromethyl group which significantly influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and applications in medicinal chemistry and agrochemicals, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is C5ClF2N, with a molecular weight of approximately 169.56 g/mol. The presence of multiple electronegative atoms (chlorine and fluorine) enhances its reactivity and binding affinity to biological targets.

The biological activity of 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is primarily attributed to its interactions with various enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through biological membranes and enhancing its binding efficiency to target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that trifluoromethylpyridine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed enhanced activity against various bacterial strains compared to their non-fluorinated counterparts.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine | E. coli | 18 |

| 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine | S. aureus | 20 |

Case Studies

- Pest Control Applications : The compound has been explored for use in agrochemicals due to its superior insecticidal properties when compared to traditional compounds. For instance, a derivative containing the trifluoromethyl group was found to be more effective against lepidopterous pests than non-fluorinated analogs .

- Pharmaceutical Development : In medicinal chemistry, derivatives of this compound have shown promise in inhibiting specific cancer cell lines. For example, a related pyridine derivative demonstrated cytotoxic effects against breast cancer cells with IC50 values in the low micromolar range .

Research Findings

Recent studies highlight the importance of trifluoromethyl groups in enhancing the biological efficacy of pyridine derivatives:

- Anticancer Activity : A series of studies have shown that trifluoromethylpyridine derivatives can significantly inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Agrochemical Efficacy : Trifluoromethyl-substituted pyridines have been successfully used in developing new pesticides that show higher efficacy against resistant pest populations compared to existing treatments .

Eigenschaften

IUPAC Name |

5-chloro-2-fluoro-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBJELZAIFTMSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.